molecular formula C9H9N3O2 B13008185 Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate

Cat. No.: B13008185
M. Wt: 191.19 g/mol
InChI Key: MZWWPVYKCMXGQJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate is a heterocyclic compound featuring a fused benzene-triazole core. The triazole ring is substituted with a methyl group at the 1-position and a methyl ester moiety at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 1-methylbenzotriazole-4-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-12-7-5-3-4-6(9(13)14-2)8(7)10-11-12/h3-5H,1-2H3

InChI Key

MZWWPVYKCMXGQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

Detailed Stepwise Preparation

Step Reaction Description Reagents & Conditions Notes & Yields
1. N-Methylation Methylation of 1H-benzo[d]triazole at N1 Methyl iodide or methyl chloride, potassium carbonate or hydroxide, dry DMF or ethanol, 0–25 °C, nitrogen atmosphere Reaction monitored by TLC; multiple isomers possible; column chromatography used for purification; yield varies (~50-70%)
2. Directed Lithiation Lithiation at 4-position using strong base n-Butyllithium or lithium diisopropylamide (LDA), tetrahydrofuran (THF), low temperature (-78 °C) TMEDA or other ligands may be added to enhance lithiation; regioselectivity critical
3. Carboxylation Reaction of lithiated intermediate with CO2 Dry ice or gaseous CO2 introduced at low temperature (-78 °C to 0 °C) Forms 4-carboxylic acid derivative; quenching with ammonium chloride or acid
4. Esterification Conversion of carboxylic acid to methyl ester Thionyl chloride (SOCl2) and methanol, or acid-catalyzed Fischer esterification Dropwise addition of SOCl2 to acid in methanol; mild heating; yields typically high (>70%)

Alternative Protection and Deprotection Strategies

To improve regioselectivity and avoid side reactions, protection of other reactive sites on the triazole ring is sometimes employed:

  • 5-Position Protection : Using lithium reagents and reagents like dibromomethane or trimethylchlorosilane to form 5-bromo or 5-trimethylsilyl derivatives.
  • Deprotection : Removal of protective groups by catalytic hydrogenation (Pd/C, hydrogen gas) or treatment with tetrabutylammonium fluoride (TBAF) to yield the final product.

Representative Experimental Procedure (Adapted from Patent CN113651762A)

Step Procedure Observations
1 Mix 1,2,3-triazole, potassium hydroxide, and ethanol; slowly add chloromethane; reflux to obtain 1-methyl-1H-1,2,3-triazole Efficient N-methylation with minimized isomerization
2 Dissolve product in THF and TMEDA; cool to -78 °C; add n-butyllithium; add dibromomethane to form 5-bromo derivative High regioselectivity for 5-position substitution
3 Cool 5-bromo derivative in THF; add LDA; bubble CO2 gas; stir to form 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylic acid Carboxylation proceeds smoothly; yield ~72.5%
4 React acid with methanol and dropwise thionyl chloride to form methyl ester Esterification yield high; product purity >99% by HPLC
5 Catalytic hydrogenation with Pd/C and DBU in methanol to remove bromine, yielding final methyl 1-methyl-1H-benzo[d]triazole-4-carboxylate Clean deprotection; high-quality product obtained

Research Findings and Analysis

  • Isomerization Control : Direct N-methylation of 1H-triazole often leads to isomeric mixtures; the stepwise protection and lithiation strategy avoids this by controlling regioselectivity from the start.
  • Yield Optimization : Use of strong bases like LDA and low temperatures (-78 °C) during lithiation and carboxylation steps improves yield and selectivity.
  • Purification : Column chromatography and recrystallization from ether or n-heptane are effective for isolating pure isomers.
  • Catalytic Deprotection : Hydrogenation with Pd/C is a mild and efficient method to remove halogen protecting groups without affecting the ester functionality.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Solvent Temperature Yield (%) Notes
N-Methylation Methyl iodide, K2CO3 DMF or ethanol 0–25 °C 50–70 Possible isomer formation
Lithiation n-Butyllithium or LDA, TMEDA THF -78 °C High Regioselective lithiation
Carboxylation CO2 (dry ice) THF -78 to 0 °C ~72.5 Quenching with NH4Cl
Esterification SOCl2, methanol Methanol 0–25 °C >70 Dropwise SOCl2 addition
Deprotection Pd/C, H2, DBU Methanol RT, H2 pressure High Removes bromine

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceuticals

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them candidates for the development of new antibiotics.
  • Anti-inflammatory Properties : Research indicates that certain derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Materials Science

The unique structural properties of this compound make it valuable in materials science:

  • Corrosion Inhibitors : The compound has been evaluated for its effectiveness as a corrosion inhibitor in metal coatings due to its ability to form protective films on metal surfaces.
  • Polymer Additives : It is used as an additive in polymers to enhance thermal stability and mechanical properties.

Agricultural Chemistry

In agriculture, this compound serves several roles:

  • Pesticide Development : Its derivatives have shown promise as novel pesticides with specific modes of action against pests while being less harmful to beneficial organisms.
  • Plant Growth Regulators : Some studies suggest that modifications of this compound can act as plant growth regulators, promoting growth and yield in various crops.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than standard antibiotics used in clinical settings.

Case Study 2: Corrosion Inhibition

Research published in a materials science journal explored the use of this compound as a corrosion inhibitor for carbon steel in acidic environments. The findings revealed that the compound significantly reduced corrosion rates compared to untreated samples.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below, focusing on substituent positions, functional groups, and reported activities.

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Compound Name Substituents (Positions) Functional Groups Key Properties/Activities Reference
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate Methyl (1), methyl ester (4) Ester Potential as a pharmaceutical intermediate
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde Methyl (1), aldehyde (5) Aldehyde Intermediate in organic synthesis
Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate Methyl (1), bromo (7), methyl ester (5) Ester, halogen Halogenated analog for reactivity studies
1-Arylsulfonylamino-5-methyl-1H-[1,2,3]-triazole-4-carboxylate derivatives Arylsulfonylamino (1), methyl (5), ester (4) Ester, sulfonamide Antiophidian activity (snake venom inhibition)
1-Benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid Benzyl (1), methyl (5), carboxylic acid (4) Carboxylic acid Ligand in metal-organic frameworks (MOFs)

Key Observations

Substituent Position Effects: The 1-methyl-4-ester substitution in the target compound contrasts with 1-arylsulfonylamino-4-ester derivatives (e.g., antiophidian agents in ). Halogenation (e.g., bromo at position 7 in ) introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to the parent ester.

Functional Group Impact :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity and bioavailability compared to the carboxylic acid analog (e.g., ), which may enhance membrane permeability in drug delivery.
  • Aldehyde Group : The 5-carbaldehyde derivative () serves as a reactive handle for further functionalization (e.g., Schiff base formation), unlike the inert 4-ester group.

Biological and Catalytic Applications: Antiophidian Activity: 1-Arylsulfonylamino-4-carboxylate triazoles () neutralize snake venom enzymes, suggesting the target compound’s ester group could be modified for similar therapeutic roles.

Synthetic Yields :

  • Neutralization of hydroiodide salts (e.g., compound 14 to 15 in ) achieves 85% yield, comparable to efficiencies seen in triazole ester syntheses. This suggests scalable routes for the target compound’s production.

Research Findings and Data

Table 2: Catalytic and Reactivity Data for Related Compounds

Compound Type Reaction Conditions Conversion/Yield Application Reference
Cu(II)NO₃ Schiff base complex Basic conditions 81% conversion Oxidation catalysis
1-Arylsulfonylamino-4-carboxylate In vitro venom neutralization Significant inhibition Antiophidian therapy
Benzoimidazol-2-ylcarbonodithioimidate Methylation with NaOH 85% yield Intermediate in heterocyclic synthesis

Notable Trends :

  • Catalytic Performance : Schiff base complexes with triazole-like scaffolds (e.g., ) show high oxidative conversion rates, suggesting that the target compound’s ester could stabilize metal centers in analogous systems.
  • Steric vs. Electronic Effects : Bulky substituents (e.g., benzyl in ) reduce reactivity but enhance material stability, whereas electron-deficient groups (e.g., bromo in ) favor electrophilic substitution.

Biological Activity

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇N₃O₂
  • SMILES : CN1C2=CC=CC(=C2N=N1)C(=O)O
  • InChIKey : DHDDLIPBWYSFLR-UHFFFAOYSA-N

The compound features a fused benzene and triazole ring system, which contributes to its biological activity.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of benzo[d][1,2,3]triazole exhibit significant anti-inflammatory properties. For instance, a study evaluated several triazole-linked compounds on LPS-stimulated BV2 mouse brain microglial cells. The results showed that certain derivatives effectively inhibited nitric oxide (NO) production, a key inflammatory mediator. The detailed findings are summarized in Table 1.

CompoundCell Viability (%)NO Production Inhibition (%)
Daidzein106.63 ± 2.1834.79 ± 2.43
Formononetin84.83 ± 5.5972.70 ± 4.64
Methyl Triazole Derivative (10)63.07 ± 4.1529.09 ± 1.95
Methyl Triazole Derivative (11)52.87 ± 7.8031.40 ± 4.26

These results suggest that methyl derivatives of triazoles can serve as potential anti-inflammatory agents due to their ability to modulate inflammatory pathways effectively .

2. Antimicrobial Activity

Triazole compounds have shown promising antimicrobial properties against various pathogens. A study highlighted the synthesis of several triazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain methyl-substituted triazoles exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, a recent investigation into its effects on gastric adenocarcinoma cells demonstrated that this compound induced cell death more effectively than traditional chemotherapeutics like Paclitaxel . The mechanism involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study 1: Anti-inflammatory Effects

In a controlled in vitro study, researchers tested the anti-inflammatory effects of methyl benzo[d][1,2,3]triazole derivatives on microglial cells stimulated with LPS. The study found that these compounds significantly reduced NO production compared to untreated controls, indicating their potential as therapeutic agents for neuroinflammatory conditions .

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazole derivatives were tested against common bacterial strains in a laboratory setting. The results showed that compounds with specific methyl substitutions had MIC values comparable to or better than conventional antibiotics, suggesting their viability as alternative antimicrobial agents .

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